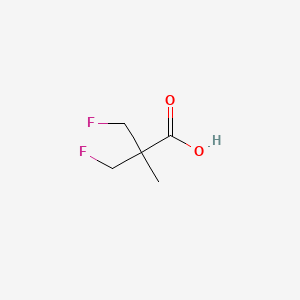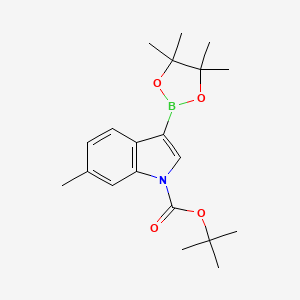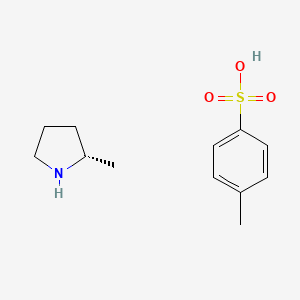
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate, also known as MMPMS, is a chiral sulfonate salt that has been widely used in the fields of medicinal chemistry and synthetic organic chemistry. It is a white solid with a melting point of 208-210°C and is soluble in water and methanol. MMPMS has been used as a reagent in the synthesis of various chiral molecules, as well as in the production of pharmaceuticals and other compounds. In addition, it has been used in the preparation of a wide range of organic compounds, including pharmaceuticals, and has been found to be useful in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Environmental Applications
Recent studies have explored the utility of sulfonate derivatives, similar to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in environmental applications, particularly in photocatalysis. Sulfonate groups play a pivotal role in the design of photocatalytic materials due to their ability to enhance the adsorption and degradation of organic pollutants. For instance, TiO2/porous adsorbents modified with sulfonate groups have shown increased efficiency in removing contaminants from water and air through enhanced photocatalytic activity (MiarAlipour et al., 2018). This application underscores the importance of sulfonate derivatives in developing advanced materials for environmental remediation.
Analytical Chemistry and Antioxidant Activity Determination
In analytical chemistry, sulfonate compounds, akin to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," are employed in methodologies for determining antioxidant activity. These compounds often serve as standards or reactants in assays designed to evaluate the antioxidant capacity of various substances. The presence of the sulfonate group contributes to the stability and reactivity of these compounds, making them suitable for use in complex analytical methods (Munteanu & Apetrei, 2021). The application of sulfonate derivatives in antioxidant activity assays highlights their significance in research aimed at understanding the antioxidative properties of materials.
Sulfonamide-Based Medicinal Chemistry
Although the direct application of "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate" in medicinal chemistry was not found in the available literature, sulfonamide derivatives, in general, have been extensively studied for their therapeutic potential. Research in this domain emphasizes the structural modifications of sulfonamide derivatives to develop new antimicrobial, anticancer, and anti-inflammatory agents. These studies showcase the broad spectrum of bioactivities that sulfonamide derivatives can exhibit, underscoring their importance in the discovery of new drugs and therapeutic agents (Shichao et al., 2016). This perspective highlights the potential of sulfonamide derivatives, including those related to "(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate," in contributing to the advancement of medicinal chemistry.
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-ZSCHJXSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656937 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpyrrolidine 4-methylbenzenesulfonate | |
CAS RN |
1212353-38-2 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--(2S)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



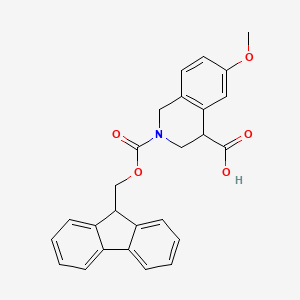
![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)
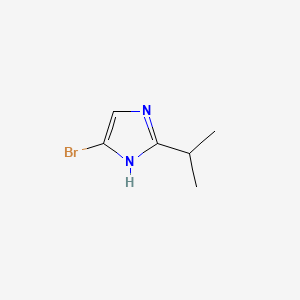
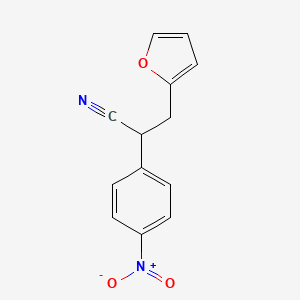
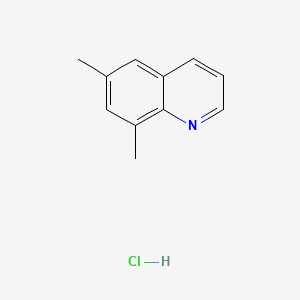
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)

